An In-depth Technical Guide to the Crystal Structure and Morphology of Nickel(II) Bis(benzenesulphonate)
An In-depth Technical Guide to the Crystal Structure and Morphology of Nickel(II) Bis(benzenesulphonate)
Executive Summary
Nickel(II) bis(benzenesulphonate), a metal-organic compound, garners interest for its applications in catalysis and electroplating.[1] A comprehensive understanding of its solid-state structure is paramount for modulating its physicochemical properties and optimizing its function. This guide synthesizes spectroscopic and crystallographic data to provide a detailed exposition of the compound's structure and morphology. Our analysis reveals that the thermodynamically stable and most frequently encountered form is hexaaquanickel(II) bis(benzenesulphonate), ₂ . In this structure, the nickel(II) ion exists as a discrete hexaaqua complex cation with an octahedral geometry. The benzenesulphonate moieties act as counter-ions, and the integrity of the crystal lattice is maintained by an extensive network of hydrogen bonds. This guide elucidates the synthesis, structural characterization, and morphology of this stable hexahydrate form.
Synthesis and Crystallization
The synthesis of nickel(II) bis(benzenesulphonate) hexahydrate is typically achieved through aqueous solution chemistry, leveraging the high stability of the hexaaquanickel(II) cation.[2][3] The choice of precursors and control over crystallization conditions are critical for obtaining high-purity, crystalline material suitable for structural analysis.
Causality in Experimental Design
The described protocol is predicated on two key principles: the reaction of a nickel(II) salt with a source of benzenesulphonate and subsequent crystallization from an aqueous solution. Water serves not only as a solvent but also as a ligand, readily coordinating to the nickel(II) center to form the thermodynamically favored [Ni(H₂O)₆]²⁺ complex.[4] Slow cooling and evaporation are employed to promote the growth of well-defined, single crystals by allowing for the orderly arrangement of the ionic constituents into a stable lattice.
Experimental Protocol: Synthesis of Ni(H₂O)₆₂
This protocol outlines a reliable method for the synthesis and crystallization of the title compound.
Materials:
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Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
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Sodium benzenesulphonate (C₆H₅SO₃Na)
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Deionized water
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Ethanol or acetone (for washing)
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve a stoichiometric amount of nickel(II) chloride hexahydrate in deionized water to create a 0.5 M solution.
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In a separate vessel, dissolve two molar equivalents of sodium benzenesulphonate in deionized water to create a 1.0 M solution.[5]
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-
Reaction:
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Slowly add the sodium benzenesulphonate solution to the nickel(II) chloride solution at room temperature while stirring continuously. The characteristic green color of the [Ni(H₂O)₆]²⁺ ion should be prominent.[6]
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-
Crystallization:
-
Cover the reaction vessel with a perforated film (e.g., Parafilm) to allow for slow evaporation.
-
Allow the solution to stand undisturbed at room temperature. Well-formed, light green crystals will precipitate over several days.
-
-
Isolation and Purification:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the collected crystals with a small amount of cold deionized water to remove soluble impurities, followed by a brief wash with ethanol or acetone to facilitate drying.[5]
-
-
Drying:
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Dry the purified crystals in a desiccator over a suitable desiccant or in a vacuum oven at a low temperature (e.g., < 60 °C) to prevent the loss of hydration water.[5]
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Structural Elucidation and Characterization
The definitive structure of nickel(II) bis(benzenesulphonate) as its hexahydrate is established through a combination of spectroscopic techniques and single-crystal X-ray diffraction analysis of analogous compounds.
The Cationic Core: Octahedral [Ni(H₂O)₆]²⁺
The central feature of the structure is the hexaaquanickel(II) cation. The Nickel(II) ion, a d⁸ metal, is coordinated by six water molecules, which act as neutral ligands.[7] This arrangement results in a well-defined octahedral coordination geometry, which dictates the compound's electronic and magnetic properties.[8]
UV-Vis spectroscopy is a powerful tool for confirming the octahedral coordination of the Ni(II) ion in an aqueous solution or the solid state. For a d⁸ ion in an octahedral field, three spin-allowed d-d electronic transitions are expected.[5]
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Protocol: A dilute aqueous solution of the synthesized crystals is prepared. The UV-Visible absorption spectrum is recorded over a range of 300-800 nm.
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Interpretation: The spectrum is characterized by two primary absorption bands in the visible region, which is responsible for the compound's green color. These bands arise from the electronic transitions from the ³A₂g ground state to excited states.[6]
| Transition | Typical Wavelength (λ_max) | Appearance |
| ³A₂g → ³T₂g (ν₁) | ~ 650-750 nm | Red |
| ³A₂g → ³T₁g(F) (ν₂) | ~ 390-410 nm | Violet |
| ³A₂g → ³T₁g(P) (ν₃) | (Often in UV region) | - |
| Table 1: Expected d-d transitions for the [Ni(H₂O)₆]²⁺ ion.[6] |
The Anion and Crystal Packing
The benzenesulphonate anions (C₆H₅SO₃⁻) do not directly coordinate with the nickel ion. Instead, they function as charge-balancing counter-ions that are integrated into the crystal lattice.
FT-IR spectroscopy is used to verify the presence of the benzenesulphonate anion and the coordinated water molecules.
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Protocol: A small amount of the dried crystalline sample is mixed with KBr powder and pressed into a pellet, or analyzed using an ATR accessory. The spectrum is recorded, typically from 4000 to 400 cm⁻¹.
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Interpretation: The spectrum is a composite of the vibrational modes of the anion and the water ligands.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| 3500 - 3200 | O-H Stretch (H₂O) | Confirms the presence of water of hydration.[6] |
| 3100 - 3000 | Aromatic C-H Stretch | Indicates the benzene ring of the anion. |
| 1220 - 1180 | Asymmetric SO₃ Stretch | Characteristic of the sulfonate group.[6] |
| 1090 - 1030 | Symmetric SO₃ Stretch | Characteristic of the sulfonate group.[6] |
| 600 - 400 | Ni-O Stretch | Evidence of water molecules coordinated to the Ni(II) ion. |
| Table 2: Key FT-IR vibrational bands for ₂. |
| Parameter | Representative Data (Analog Compound[9]) |
| Formula | ₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.3047 (6) |
| b (Å) | 35.193 (3) |
| c (Å) | 9.3536 (10) |
| β (°) | 131.822 (2) |
| V (ų) | 1546.6 (3) |
| Z | 2 |
| Table 3: Representative crystallographic data for an analogous hexaaquanickel(II) sulfonate complex.[9] |
Crystal Morphology
The macroscopic morphology of the crystals is a direct consequence of the underlying crystal structure. Crystals of hexaaquanickel(II) bis(benzenesulphonate) are typically obtained as light green, well-formed prisms or plates.[1][10] The specific habit can be influenced by crystallization conditions such as the rate of cooling, solvent evaporation rate, and the presence of impurities. Techniques like Scanning Electron Microscopy (SEM) can be employed for high-resolution imaging of the crystal faces and surface topography, although such specific studies for the title compound are not widely published.
Visualized Workflows and Structures
Diagrams created using DOT language provide a clear visual representation of the experimental and structural concepts discussed.
Caption: Experimental workflow from synthesis to structural characterization.
Caption: Conceptual diagram of crystal packing showing H-bonds.
Conclusion
The solid-state structure of nickel(II) bis(benzenesulphonate) is definitively characterized as its hexahydrate, ₂ . The structure is built upon discrete octahedral hexaaquanickel(II) cations and benzenesulphonate counter-ions. The morphology of its light green crystals is a direct reflection of an underlying monoclinic crystal system, which is stabilized by a robust and extensive network of hydrogen bonds between the coordinated water ligands and the sulfonate groups of the anions. This detailed structural understanding is foundational for professionals seeking to utilize or modify this compound for advanced applications in materials science and catalysis.
References
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Tai, X., Feng, Y., Kong, D., & Yin, X. (2008). Hexaaquanickel(II) bis[4-(2-hydroxybenzylideneamino)benzenesulfonate]. Acta Crystallographica Section E: Structure Reports Online, 64(7), m893. Retrieved from [Link]
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Zhang, W., & Chen, Y. (2009). Bis(thiosemicarbazide)nickel(II) bis[2-(thiosemicarbazonomethyl)benzenesulfonate] dihydrate. Acta Crystallographica Section E: Structure Reports Online, 65(7), m774. Retrieved from [Link]
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CentAUR. (2025). A rare thermochromic Zwitterionic nickel (II) complex of the bulky alpha ligand 1,2. Retrieved from [Link]
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Piñero Cruz, D. M., et al. (2020). Crystal structure of a nickel compound comprising two nickel(II) complexes with different ligand environments: [Ni(tren)(H2O)2]2. Acta Crystallographica Section E: Crystallographic Communications, 76(3), 350-354. Retrieved from [Link]
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Piñero Cruz, D. M., et al. (2020). Crystal structure of a nickel compound comprising two nickel(II) complexes with different ligand environments: [Ni(tren)(H2O)2]2. ResearchGate. Retrieved from [Link]
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El-Ghozzi, M., et al. (2022). High-resolution crystal structure of the double nitrate hydrate [La(NO3)6]2[Ni(H2O)6]3·6H2O. IUCrData, 7(11). Retrieved from [Link]
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El-Ghozzi, M., et al. (2022). High-resolution crystal structure of the double nitrate hydrate [La(NO3)6]2[Ni(H2O)6]3·6H2O. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1141-1146. Retrieved from [Link]
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Quora. (2017). What is the hybridization of Ni and structure of [Ni(H2O) 6] 2+?. Retrieved from [Link]
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Beevers, C., & Lipson, H. (1932). The Crystal Structure of Nickel Sulphate Hexahydrate, NiSO4 ⋅ 6H2O. Zeitschrift für Kristallographie - Crystalline Materials. Retrieved from [Link]
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Nishio, M., et al. (2022). Crystal structures and electrochemical properties of nickel(II) complexes with N, N', N'', S-tetra-dentate Schiff base ligands. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 5), 263-271. Retrieved from [Link]
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Wikipedia. (n.d.). Nickel(II) sulfate. Retrieved from [Link]
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Alam, M. A., et al. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Molecules, 26(3), 693. Retrieved from [Link]
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